molecular formula C17H16Cl2N2O4S B2940224 N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1797631-42-5

N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2940224
CAS No.: 1797631-42-5
M. Wt: 415.29
InChI Key: ZSFKYTRJBOMXKH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenylsulfonyl group, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Sulfonyl Group: The methoxyphenylsulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through nucleophilic substitution reactions, where a suitable dichlorophenyl derivative reacts with the azetidine intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative or an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include sulfides or amines.

    Substitution: Products will vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the selectivity and efficiency of the catalyst.

    Material Science: Its unique structure may be explored for the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study specific biochemical pathways or molecular interactions.

Industry

    Polymer Science: It may be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide exerts its effects would depend on its specific application. For instance, in a pharmacological context, it may interact with specific enzymes or receptors, modulating their activity. The dichlorophenyl and methoxyphenylsulfonyl groups could play roles in binding to the target, while the azetidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is unique due to the combination of its functional groups and the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-25-12-3-5-13(6-4-12)26(23,24)14-9-21(10-14)17(22)20-11-2-7-15(18)16(19)8-11/h2-8,14H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKYTRJBOMXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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